N-Boc-piperazine-C3-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-piperazine-C3-COOH is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with carboxy-butyryl and tert-butyl ester groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
N-Boc-piperazine-C3-COOH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Instead, it serves as a linker in PROTAC molecules, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the degradation of specific target proteins, PROTACs can modulate various biochemical pathways depending on the function of the target protein .
Result of Action
The result of the action of this compound is the degradation of the target protein in the cells where the PROTAC is active . This can lead to a variety of cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These include the expression levels of the target protein and the E3 ligase, the presence of other competing substrates for the E3 ligase, and the overall state of the ubiquitin-proteasome system in the cell . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the PROTAC .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-piperazine-C3-COOH typically involves the reaction of piperazine with carboxylic acid derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Boc-piperazine-C3-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
N-Boc-piperazine-C3-COOH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a drug candidate or a precursor in pharmaceutical synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Carboxy-butyryl)-piperazine-1-carboxylic acid methyl ester
- 4-(4-Carboxy-butyryl)-piperazine-1-carboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, N-Boc-piperazine-C3-COOH is unique due to its tert-butyl ester group, which imparts distinct chemical properties. This group influences the compound’s reactivity, solubility, and stability, making it suitable for specific applications where other esters may not be as effective.
Properties
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-7-15(8-10-16)11(17)5-4-6-12(18)19/h4-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDIQBGTOJOHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.